Welcome to the BenchChem Online Store!
molecular formula C11H13NO2 B2893748 3-Methoxy-4-(propan-2-yloxy)benzonitrile CAS No. 757192-64-6

3-Methoxy-4-(propan-2-yloxy)benzonitrile

Cat. No. B2893748
M. Wt: 191.23
InChI Key: CMXCYYYLNXSFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09187478B2

Procedure details

25 g 4-Hydroxy-3-methoxy-benzonitrile, 27.8 g potassium carbonate and 33.5 mL isopropyl iodide were placed in 250 mL acetone and heated to reflux where they were maintained for 22 h. After this time the mixture was cooled to ambient temperature and concentrated under reduced pressure. The crude product was partitioned between ethyl acetate and water and the aqueous phase was separated and extracted with additional ethyl acetate. The combined organic fractions were dried, filtered and the solvent was removed from the filtrate under reduced pressure to give the title compound which was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].C(=O)([O-])[O-].[K+].[K+].[CH:18](I)([CH3:20])[CH3:19]>CC(C)=O>[CH:18]([O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11])([CH3:20])[CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)OC
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
33.5 mL
Type
reactant
Smiles
C(C)(C)I
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where they
TEMPERATURE
Type
TEMPERATURE
Details
were maintained for 22 h
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with additional ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C#N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.